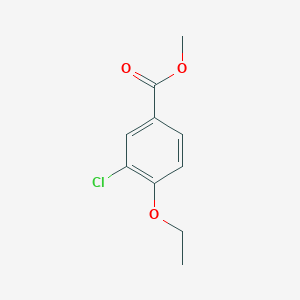
Methyl 3-chloro-4-ethoxybenzoate
Übersicht
Beschreibung
Methyl 3-chloro-4-ethoxybenzoate (MCEB) is a synthetic compound that has been used for a variety of purposes, including as a chemical intermediate in the synthesis of pharmaceuticals, in the production of polymers, and as an insecticide. MCEB is an aromatic ester, and its structure consists of a benzene ring with a methyl group attached to the 3-carbon, and a chlorine atom and an ethoxy group attached to the 4-carbon. MCEB is a colorless liquid with a boiling point of 102-103 °C and a melting point of -45 °C.
Wissenschaftliche Forschungsanwendungen
1. Antimicrobial and Antifungal Activities
Methyl 3-chloro-4-ethoxybenzoate and its derivatives have shown promise in antimicrobial and antifungal applications. A derivative of this compound, identified from the marine endophytic fungus NIGROSPORA, displayed moderate antitumor and antimicrobial activity (Xia et al., 2011). Moreover, a synthesized series of 1,3,4-thiadiazoles, incorporating a derivative of methyl 3-chloro-4-ethoxybenzoate, demonstrated significant antimicrobial activities against various microorganisms, suggesting its potential as an antimicrobial drug (Shehadi et al., 2022).
2. Chemical Synthesis and Modification
3. Neuroprotective Effects
Methyl 3,4-dihydroxybenzoate, a compound structurally related to methyl 3-chloro-4-ethoxybenzoate, has demonstrated potential neuroprotective effects against oxidative damage in neuroblastoma cells. This indicates the potential of structurally similar compounds in the treatment of neurodegenerative diseases (Cai et al., 2016). The therapeutic potential of related compounds in neurological disorders opens avenues for further research in this domain.
Eigenschaften
IUPAC Name |
methyl 3-chloro-4-ethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-3-14-9-5-4-7(6-8(9)11)10(12)13-2/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVCZXIJTAKZMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602569 | |
| Record name | Methyl 3-chloro-4-ethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-chloro-4-ethoxybenzoate | |
CAS RN |
192512-43-9 | |
| Record name | Methyl 3-chloro-4-ethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


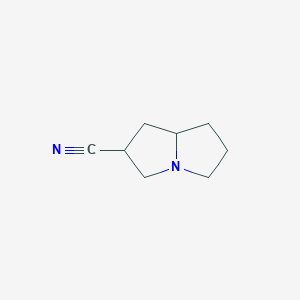
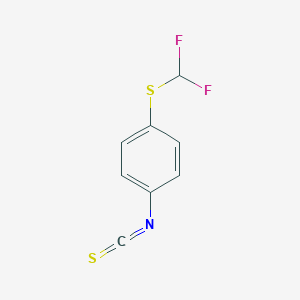
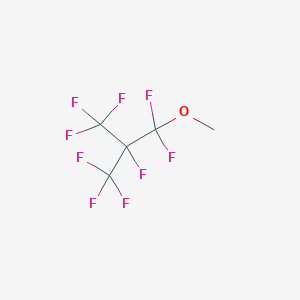
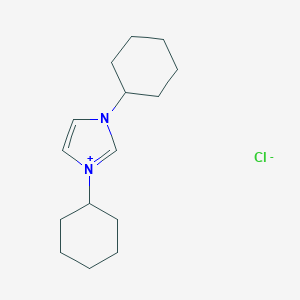
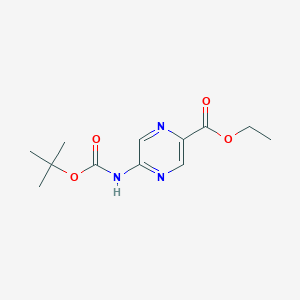
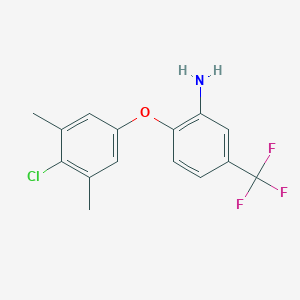
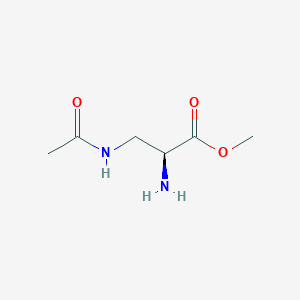
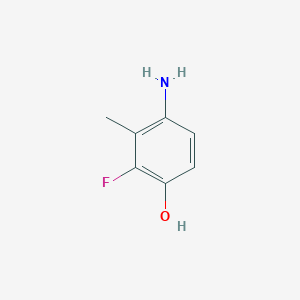
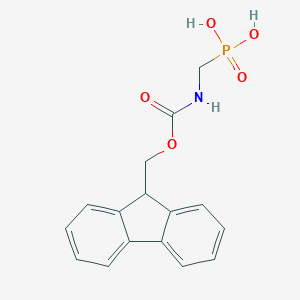
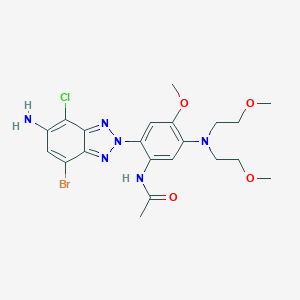
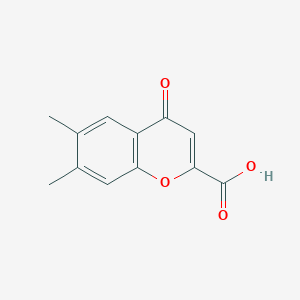
![Ethyl 3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxylate](/img/structure/B68932.png)
![(2S)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-hydroxypropanoic acid](/img/structure/B68933.png)
![1-(imidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine](/img/structure/B68935.png)